

# electronic structure and bonding in CuF<sub>2</sub>

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## Compound of Interest

Compound Name: Cupric fluoride

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An In-depth Technical Guide on the Electronic Structure and Bonding in Copper(II) Fluoride (CuF<sub>2</sub>)

## Introduction

Copper(II) fluoride (CuF<sub>2</sub>), an inorganic compound, presents a compelling case study in the electronic structure and bonding of transition metal halides. As a d<sup>9</sup> system, CuF<sub>2</sub> exhibits a pronounced Jahn-Teller distortion, which significantly influences its crystal structure, electronic properties, and reactivity. This technical guide provides a comprehensive overview of the electronic structure and chemical bonding in anhydrous CuF<sub>2</sub>, synthesizing data from experimental and theoretical investigations. The content is tailored for researchers and scientists, with a focus on detailed data presentation, experimental methodologies, and visual representations of core concepts. The bonding in CuF<sub>2</sub> is primarily ionic, arising from the transfer of electrons from the copper metal to the highly electronegative fluorine nonmetal[1][2][3][4]. This results in the formation of Cu<sup>2+</sup> and F<sup>-</sup> ions, held together by strong electrostatic attraction[1].

## Crystal Structure and Coordination Environment

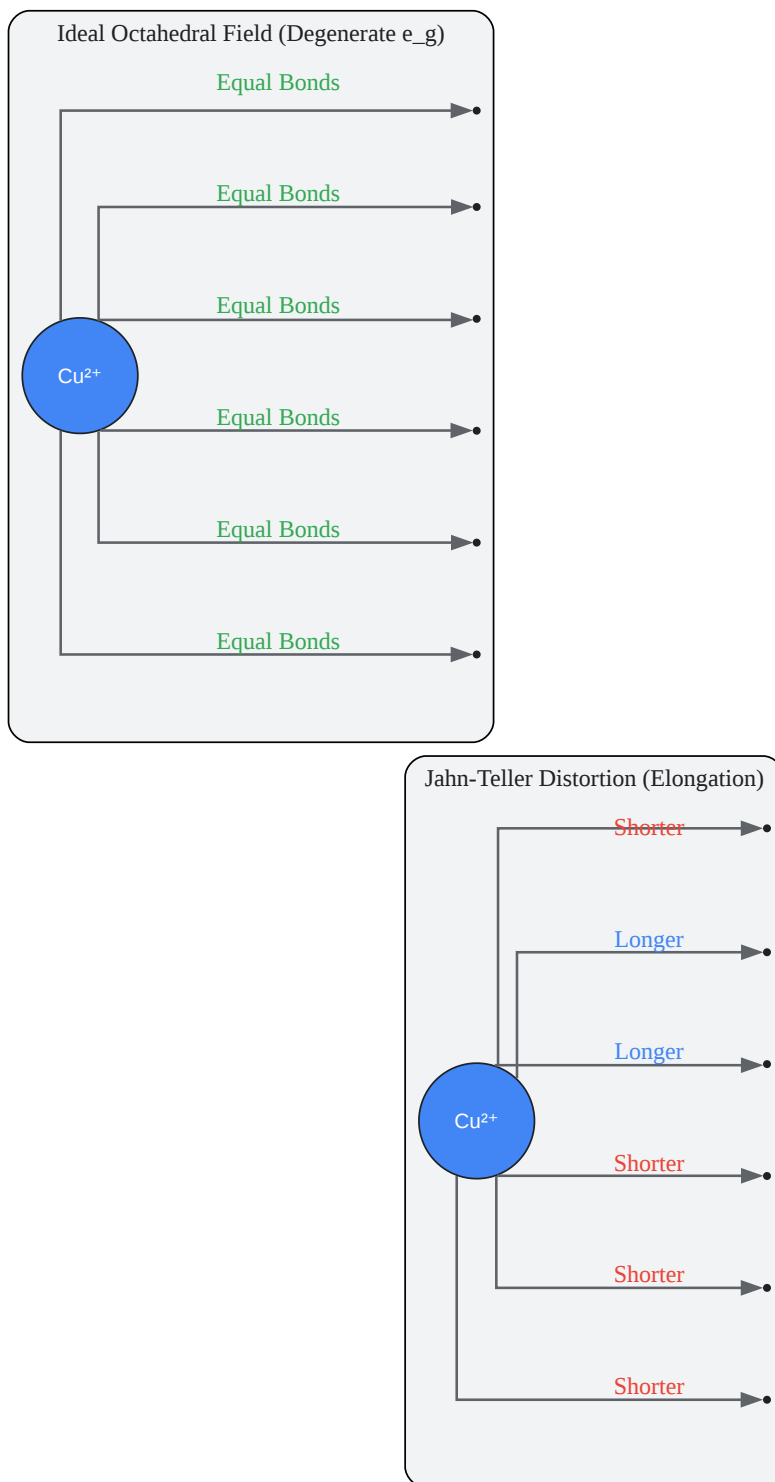
Anhydrous CuF<sub>2</sub> crystallizes in a distorted rutile-type, monoclinic crystal structure, belonging to the P2<sub>1</sub>/c space group[5][6]. This deviation from a higher-symmetry structure is a direct consequence of the electronic configuration of the Cu<sup>2+</sup> ion.

The coordination environment around the central copper ion is a distorted octahedron ([CuF<sub>6</sub>]<sup>4-</sup>). Each copper ion is bonded to six fluoride ions, but the Cu-F bond lengths are not equal. There are four shorter equatorial bonds and two longer axial bonds[6]. This [4+2]

coordination geometry is a classic manifestation of the Jahn-Teller effect, which dictates that any non-linear molecule with a degenerate electronic ground state will undergo a geometrical distortion to remove that degeneracy and lower the overall energy. For the  $d^9$   $\text{Cu}^{2+}$  ion in an octahedral field, the  $e_g$  orbitals are degenerate, leading to this structural distortion[6].

Parameter	Value	Reference
Crystal System	Monoclinic	[6]
Space Group	$P2_1/c$	[5]
Cu-F Bond Distances (Å)	4 F at ~1.93 Å, 2 F at ~2.27 Å	[6]
Range from 1.91-2.28 Å	[5]	
Coordination Geometry	Distorted Octahedral ([4+2])	[6]

Table 1: Crystallographic Data for Anhydrous  $\text{CuF}_2$ .



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Caption: Jahn-Teller distortion in the  $[\text{CuF}_6]$  octahedron.

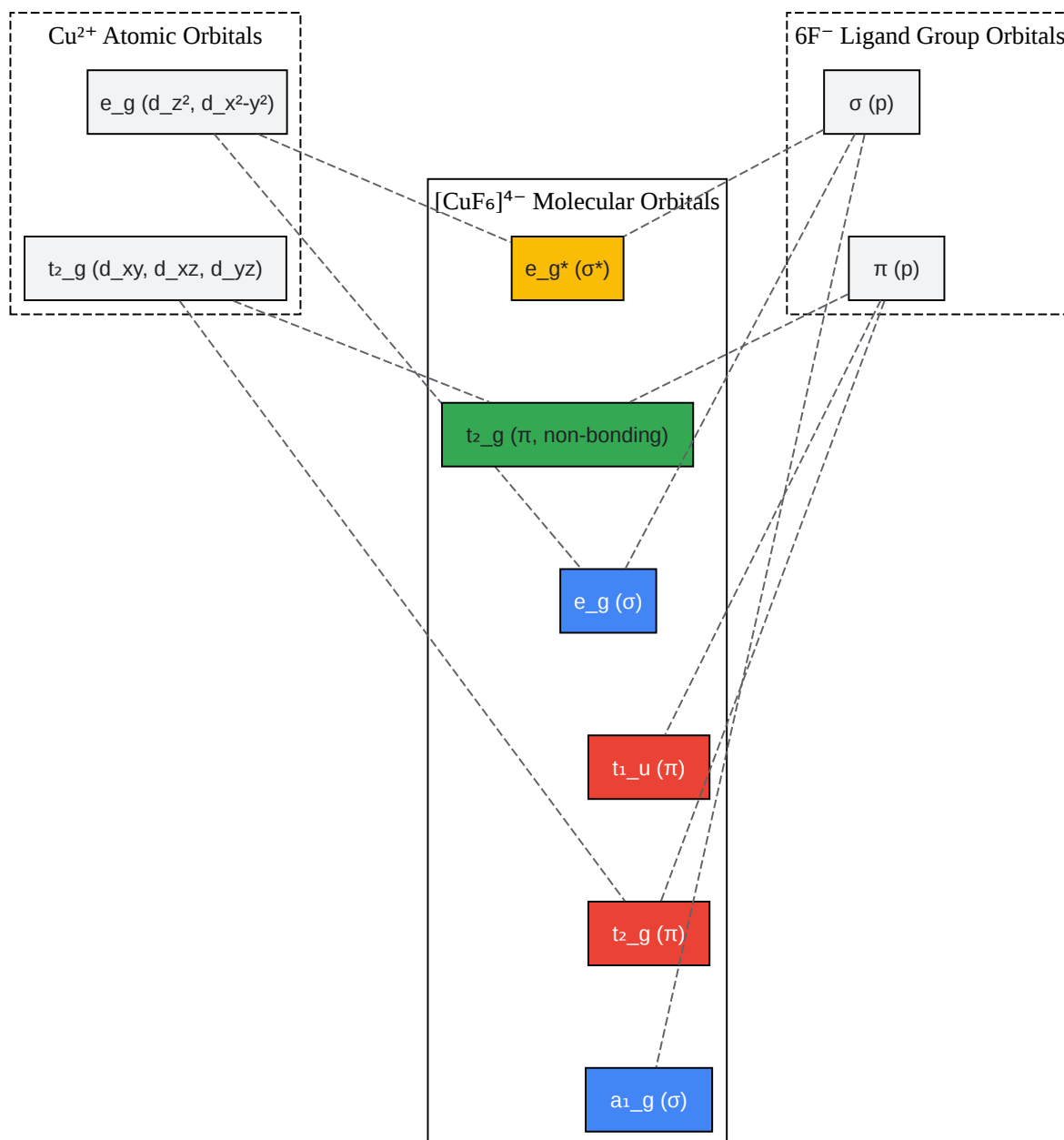
## Electronic Structure and Bonding

The electronic structure of  $\text{CuF}_2$  is characterized by the interplay between ionic bonding and the ligand field effects on the  $\text{Cu}^{2+}$  3d orbitals. While the bond is predominantly ionic, the valence 3d orbitals of copper have been shown to be involved in the bonding, indicating some covalent character[7][8].

Theoretical studies, such as single and doubles configuration interaction (SDCI) and coupled pair functional (CPF) methods, have been employed to investigate the ground and low-lying electronic states[9]. These calculations confirm a  $^2\Sigma_g^+$  ground state for the linear molecule model and provide energies for d-d transitions and charge transfer (CT) states. In the solid state, the 3d orbitals of copper are split by the distorted octahedral ligand field of the fluoride ions.

Parameter	Energy ( $\text{cm}^{-1}$ )	Method	Reference
d-d Transition 1	2500	CPF	[9]
d-d Transition 2	10800	CPF	[9]
Charge Transfer State 1 ( $^2\Sigma_u^+$ )	31200	CPF	[9]
Charge Transfer State 2 ( $^2\Pi_u$ )	33900	CPF	[9]
Asymmetric Stretching Frequency ( $\nu_{\text{as}}$ ) (calc.)	740	CPF	[9]
Asymmetric Stretching Frequency ( $\nu_{\text{as}}$ ) (exp.)	765	Experiment	[9]

Table 2: Calculated and Experimental Electronic Transitions and Vibrational Frequencies for  $\text{CuF}_2$ .



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Caption: Simplified MO diagram for an octahedral  $[\text{CuF}_6]$  complex.

## Experimental and Theoretical Characterization

A variety of sophisticated techniques have been utilized to elucidate the electronic structure of  $\text{CuF}_2$ .

### Spectroscopic Techniques

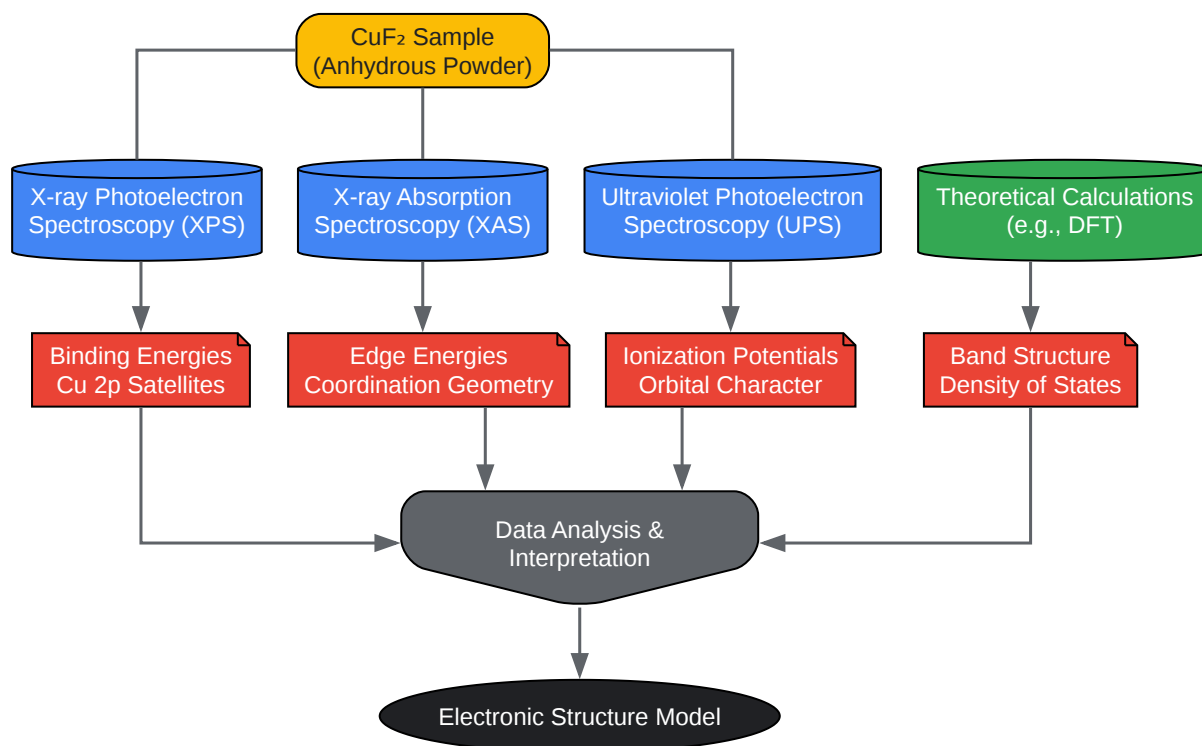
- X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the constituent atoms. For  $\text{CuF}_2$ , XPS spectra of the Cu 2p region show characteristic satellite peaks ("shake-up" peaks) that are indicative of the  $\text{Cu}^{2+}$  ( $d^9$ ) configuration. These satellites arise from ligand-to-metal charge transfer events that occur simultaneously with the photoionization process.
- X-ray Absorption Spectroscopy (XAS): XAS, particularly at the Cu K-edge and L-edge, provides detailed information about the local coordination geometry and electronic structure.
  - Cu K-edge (XANES): The X-ray Absorption Near Edge Structure reveals a pre-edge feature around 8976 eV, which is assigned to the dipole-forbidden but quadrupole-allowed  $1s \rightarrow 3d$  transition[10]. The position and intensity of the main absorption edge (around 8988.8 eV) are sensitive to the oxidation state and the high ionicity of the Cu-F bond[10].
  - Cu L-edge: L-edge spectroscopy involves  $2p \rightarrow 3d$  transitions. It is a direct probe of the Cu oxidation state and ligand field. For  $\text{CuF}_2$ , the  $L_3$  and  $L_2$  peak maxima are assigned to 930.5 eV and 950.5 eV, respectively, serving as a standard for energy calibration in related copper compounds[11].
- Ultraviolet Photoelectron Spectroscopy (UPS): High-temperature He I and He II photoelectron spectra have been recorded for gas-phase  $\text{CuF}_2$ [7][8]. These studies show that configurations from both metal 3d and ligand 2p ionizations contribute significantly to the low-lying states of the  $\text{CuF}_2^+$  ion, confirming the valence character of the Cu 3d orbitals[7][8].

Technique	Feature	Energy (eV)	Assignment/Interpretation	Reference
XAS (K-edge)	Pre-edge peak	~8976	1s → 3d quadrupole-allowed transition	[10]
XAS (K-edge)	Main Edge	~8988.8	Reflects Cu <sup>2+</sup> state and high ionicity of Cu-F bond	[10]
XAS (L-edge)	L <sub>3</sub> peak maximum	930.5	2p <sub>3/2</sub> → 3d transition	[11]
XAS (L-edge)	L <sub>2</sub> peak maximum	950.5	2p <sub>1/2</sub> → 3d transition	[11]

Table 3: Key Spectroscopic Data for CuF<sub>2</sub> from X-ray Absorption Studies.

## Theoretical Calculations

Computational methods are crucial for interpreting experimental spectra and providing a deeper theoretical framework. Density Functional Theory (DFT), as implemented in software like the Vienna Ab Initio Simulation Package (VASP), is commonly used to calculate the electronic band structure and density of states[5]. These calculations typically use the Perdew-Burke-Ernzerhof (PBE) approximation for the exchange-correlation functional[5]. For more accurate treatment of electron correlation in the localized d-orbitals of copper, methods like DFT+U are employed[12].



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Caption: Workflow for characterizing the electronic structure of CuF<sub>2</sub>.

## Experimental Protocols

### X-ray Photoelectron Spectroscopy (XPS)

- **Sample Preparation:** High-purity (e.g., 98% or higher) anhydrous CuF<sub>2</sub> powder is used. To handle the insulating nature of the powder, it is typically pressed into a high-purity indium or aluminum foil[13]. The sample is mounted on a holder and introduced into the spectrometer's load lock. To minimize surface contamination, the sample bottle is often opened in an inert atmosphere (e.g., ultra-high purity nitrogen) within a glove box connected to the load lock[13].



- **Instrumentation:** A spectrometer such as the Surface Science Instruments SSX-100 is used, equipped with a monochromatic Al K $\alpha$  X-ray source (1486.6 eV)[13]. The analysis is performed under ultra-high vacuum (UHV) conditions ( $<1 \times 10^{-7}$  Pa)[13].
- **Charge Control:** As CuF<sub>2</sub> is a dielectric, charge compensation is critical. This is achieved using a low-energy electron flood gun and a fine mesh proximity screen (e.g., Ni mesh) to neutralize surface charging and minimize peak broadening[13].
- **Data Acquisition:** Spectra are acquired in constant pass energy mode. Survey scans are first taken to identify all elements present, followed by high-resolution scans of specific regions (e.g., Cu 2p, F 1s, C 1s). To mitigate X-ray induced sample degradation (reduction of Cu<sup>2+</sup> to Cu<sup>+</sup>), samples may be cooled (e.g., to -140 to -150 °C) and X-ray exposure time minimized[14].
- **Data Analysis:** The binding energy scale is calibrated using the adventitious carbon C 1s peak, setting it to a standard value (e.g., 284.8 eV)[14]. The high-resolution spectra are then analyzed by fitting the peaks to determine their binding energies, full width at half maximum (FWHM), and relative areas. The Cu 2p<sub>3/2</sub> peak and its associated satellite structures are of primary interest for chemical state analysis.

## X-ray Absorption Spectroscopy (XAS)

- **Sample Preparation:** The powdered CuF<sub>2</sub> sample is uniformly spread onto Kapton or another X-ray transparent tape. The amount of sample is optimized to achieve an appropriate absorption edge step ( $\Delta\mu x \approx 1$ ).
- **Instrumentation (Cu K-edge):** Measurements are typically performed at a synchrotron radiation facility. The incident X-ray beam is monochromatized using a double-crystal monochromator (e.g., Si(111)). Data is collected in transmission mode, where the intensity of the X-ray beam is measured before ( $I_0$ ) and after ( $I_1$ ) passing through the sample using ion chambers. A copper metal foil is measured simultaneously for energy calibration, with its first inflection point set to a standard value (e.g., 8979 eV).
- **Data Acquisition:** The monochromator is scanned across the energy range of the copper K-edge (e.g., from ~8800 eV to ~9800 eV). Multiple scans are collected and averaged to improve the signal-to-noise ratio.

- Data Analysis (XANES): The raw absorption data ( $\ln(I_0/I_1)$ ) is processed for pre-edge background subtraction and post-edge normalization. A linear function is typically fit to the pre-edge region and subtracted, while a polynomial or spline function is fit to the post-edge region (EXAFS region) and extrapolated back to the edge energy to normalize the edge jump to unity[11]. The first derivative of the normalized spectrum is often calculated to precisely determine the energies of the edge and pre-edge features[10].

## Conclusion

The electronic structure and bonding of copper(II) fluoride are dictated by its  $d^9$  electron configuration, leading to a unique Jahn-Teller distorted monoclinic crystal structure. The Cu-F bond is primarily ionic, yet spectroscopic and theoretical evidence confirms the significant involvement of Cu 3d orbitals in the bonding framework. Advanced experimental techniques like XPS and XAS, coupled with high-level computational methods, have provided a detailed picture of the ligand field splitting, d-d transitions, and charge transfer phenomena. This comprehensive understanding is fundamental for applications ranging from catalysis to materials science, where the specific electronic properties of  $\text{CuF}_2$  can be leveraged.

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